2-(Tert-butylamino)ethanethiol

CAS No.: 5842-03-5

Cat. No.: VC17826855

Molecular Formula: C6H15NS

Molecular Weight: 133.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5842-03-5 |

|---|---|

| Molecular Formula | C6H15NS |

| Molecular Weight | 133.26 g/mol |

| IUPAC Name | 2-(tert-butylamino)ethanethiol |

| Standard InChI | InChI=1S/C6H15NS/c1-6(2,3)7-4-5-8/h7-8H,4-5H2,1-3H3 |

| Standard InChI Key | MPIVGAOEKIJYJF-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)NCCS |

Introduction

Chemical Structure and Molecular Characteristics

Structural Composition

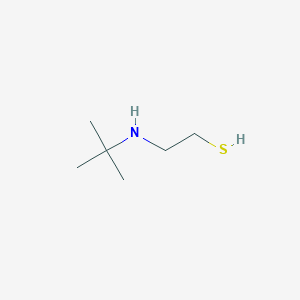

2-(Tert-butylamino)ethanethiol belongs to the family of alkanethiols, featuring a tert-butyl group () bonded to an aminoethyl moiety () and a terminal thiol group (-SH). The tert-butyl group confers steric bulk, influencing the compound’s reactivity and solubility, while the thiol group enables participation in redox reactions and metal coordination . The molecular structure is validated by its InChIKey (MPIVGAOEKIJYJF-UHFFFAOYSA-N) and canonical SMILES representation (CC(C)(C)NCCS), which highlight the branching and functional group arrangement.

Physicochemical Properties

The compound’s physical properties are critical for its handling and application:

-

Solubility: Limited solubility in water (18 g/L at 25°C) but miscible with organic solvents like ethanol and diethyl ether.

-

Vapor Pressure: 6 Pa at 20°C, indicating moderate volatility .

The thiol group’s acidity () facilitates deprotonation under basic conditions, enabling nucleophilic reactions . Additionally, the compound’s logP value of 2.12 suggests moderate hydrophobicity, influencing its environmental persistence .

Synthesis and Manufacturing

Primary Synthesis Routes

The synthesis of 2-(tert-butylamino)ethanethiol typically involves the reaction of tert-butylamine with ethanethiol or its derivatives. One documented method utilizes a nucleophilic substitution reaction, where tert-butylamine reacts with 2-chloroethanethiol in the presence of a base such as sodium hydroxide:

This exothermic reaction requires controlled conditions to prevent side reactions, such as oxidation of the thiol group . Alternative pathways include the use of thiourea intermediates or Mitsunobu reactions, though these are less commonly employed .

Purification and Quality Control

Post-synthesis purification involves fractional distillation under reduced pressure to isolate the product from unreacted starting materials and byproducts. Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy are employed to verify purity, which is critical for research applications .

Applications in Research and Industry

Simulant for Chemical Warfare Agents

2-(Tert-butylamino)ethanethiol is widely used as a simulant for VX, a potent nerve agent, due to structural similarities in its amino-thiol moiety. Studies have demonstrated its utility in developing detoxification methods, such as photocatalytic oxidation using titanium dioxide () . Under alkaline conditions (), Degussa P25 achieves a mineralization rate of 0.433 mg/(L·min), effectively breaking down the compound into non-toxic products like butyl aldehyde and 2-(butylamino) acetic acid .

Environmental Remediation

The compound’s role in water treatment is underscored by its susceptibility to advanced oxidation processes (AOPs). Research shows that ultrasonic irradiation enhances -mediated degradation, though the effect is modest compared to pH optimization . At pH 11, sulfur oxidation predominates initially, followed by gradual mineralization of nitrogen-containing intermediates . These findings inform strategies for treating wastewater contaminated with aliphatic amines and thiols.

Industrial Uses

In industrial settings, 2-(tert-butylamino)ethanethiol serves as a precursor for synthesizing thiourethane polymers and corrosion inhibitors. Its ability to coordinate metal ions makes it valuable in electroplating and surface modification processes .

Environmental Impact and Degradation

Photocatalytic Degradation Mechanisms

The degradation pathway involves initial oxidation of the thiol group to sulfonic acid, followed by cleavage of the aminoethyl chain. Key intermediates include 2-(butylamino) acetic acid and butyl aldehyde, which undergo further mineralization to and . Optimal degradation occurs at pH 9.4 with concentrations of 500 mg/L .

Regulatory and Compliance Considerations

Global Regulatory Status

The compound is regulated under the Chemical Abstracts Service (CAS 5842-03-5) and is classified as harmful under the Globally Harmonized System (GHS) . Compliance with the Toxic Substances Control Act (TSCA) and the European Union’s Registration, Evaluation, Authorisation, and Restriction of Chemicals (REACH) is mandatory for industrial use.

Occupational Exposure Limits

No specific occupational exposure limits (OELs) are established, but adherence to general thiol handling guidelines is advised. Personal protective equipment (PPE), including nitrile gloves and safety goggles, is essential during manipulation .

Future Research Directions

Enhanced Detoxification Methods

Ongoing research aims to optimize photocatalytic systems for faster mineralization rates. Emerging catalysts, such as doped nanoparticles, show promise in reducing treatment times and energy consumption .

Biomedical Applications

Preliminary studies explore the compound’s potential in drug delivery systems, leveraging its thiol group for covalent conjugation with therapeutic agents. Biocompatibility assessments and in vivo trials are needed to validate these applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume